Didemethylclomipramine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to Didemethylclomipramine, such as imipramine, involves complex organic reactions. N'-(4-[11C]methyl)-imipramine, for instance, is synthesized through a reaction of C-11 methyl iodide upon desipramine in dimethyl sulfoxide, with the reaction minimized by using an excess of desipramine. This process, conducted at room temperature for 10 minutes, yields a product isolated by high-performance liquid chromatography (HPLC), highlighting the intricacies of synthesizing these compounds (Denutte et al., 1983).
Molecular Structure Analysis
The molecular structure of compounds similar to Didemethylclomipramine, like imipramine hydrochloride, showcases the complexity of tricyclic antidepressants. For example, imipramine hydrochloride exhibits a monoclinic structure with specific angles between benzene ring planes and variations in the dimethylaminopropyl side chains, indicating the detailed molecular architecture of these substances (Post, Singh, & Horn, 1975).
Chemical Reactions and Properties
The chemical reactions involving Didemethylclomipramine analogs, such as imipramine, can be quite complex. For instance, the activation of peroxymonosulfate by synthesized iron oxychloride to degrade imipramine demonstrates the reactive capabilities and interactions of these compounds with other substances, offering insights into their chemical behavior and potential applications in environmental remediation (Chen et al., 2018).
Physical Properties Analysis
The physical properties of Didemethylclomipramine and related compounds, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in various environments and applications. However, specific studies focusing on the physical properties of Didemethylclomipramine itself are limited, suggesting an area for further research.
Chemical Properties Analysis
The chemical properties, such as reactivity with different agents, stability under various conditions, and degradation pathways, are vital for comprehending the applications and handling of Didemethylclomipramine and its analogs. The dynamic imine chemistry, involving reversible reactions like those seen in imipramine and its derivatives, underscores the adaptability and utility of these compounds in synthetic chemistry (Belowich & Stoddart, 2012).
Scientific Research Applications
Cancer Research
- Application in Small Cell Lung Cancer (SCLC): Jahchan et al. (2013) revealed the potential of drug repositioning in cancer, highlighting the use of tricyclic antidepressants like imipramine (related to Didemethylclomipramine) in treating SCLC. This indicates a new therapeutic application for Didemethylclomipramine in cancer treatment (Wang & Byers, 2013).
Neuroscientific Research
- Role in Monoaminergic Neurotransmission: The discovery of antidepressants like imipramine, related to Didemethylclomipramine, played a significant role in neurobiology and psychopharmacology. These drugs have been indispensable for research in neurobiology, aiding in the understanding of depressive disorders (López-Muñoz & Álamo, 2009).
- Effects on Hippocampal Synapses and Neurons: Research by Chen et al. (2010) showed that treatment with imipramine increased neuron and synapse numbers in the hippocampus. This suggests Didemethylclomipramine's potential in studying neurogenesis and synaptogenesis related to depressive behaviors (Chen, Madsen, Wegener, & Nyengaard, 2010).
Pharmacological Research
- Role in Pharmacokinetics Studies: Wietecha-Posłuszny et al. (2010) developed a method for analyzing tricyclic antidepressants, including clomipramine and its derivative, Didemethylclomipramine, in human hair. This research aids in understanding the pharmacokinetics of these drugs (Wietecha-Posłuszny, Garbacik, Woźniakiewicz, & Kościelniak, 2010).
Mental Health Research
- Understanding Psychiatrist Effects in Depression Treatment: McKay et al. (2006) studied the effects of imipramine in treating depression, highlighting the role of psychiatrists in patient outcomes. This implies the importance of individualized treatment approaches in mental health, relevant to Didemethylclomipramine's use (McKay, Imel, & Wampold, 2006).
Safety And Hazards
The specific safety and hazards information for Didemethylclomipramine is not readily available in the search results.
Future Directions
The future directions for Didemethylclomipramine are not readily available in the search results. However, the field of deprescribing research, which could potentially involve Didemethylclomipramine, has identified several priority areas for future study5.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature or consult with a healthcare professional.
properties
IUPAC Name |
3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2/c18-15-9-8-14-7-6-13-4-1-2-5-16(13)20(11-3-10-19)17(14)12-15/h1-2,4-5,8-9,12H,3,6-7,10-11,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDZEFLZJRLKPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=C1C=CC(=C3)Cl)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70211808 | |
Record name | Didemethylclomipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Didemethylclomipramine | |
CAS RN |
62724-32-7 | |
Record name | Didemethylclomipramine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062724327 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Didemethylclomipramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70211808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIDEMETHYLCLOMIPRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8R3702101D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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